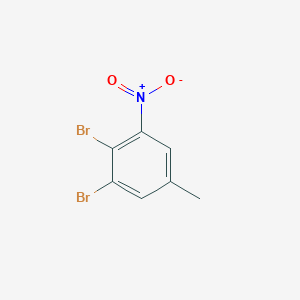

1,2-Dibromo-5-methyl-3-nitrobenzene

Overview

Description

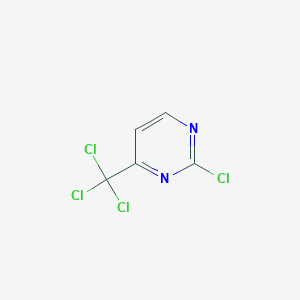

The compound 1,2-Dibromo-5-methyl-3-nitrobenzene, also known as dibromonitrotoluene, is a brominated and nitrated derivative of toluene. It is characterized by the presence of two bromine atoms and a nitro group attached to a benzene ring that also contains a methyl group. This compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of dibrominated benzene derivatives, such as this compound, can be achieved through regioselective bromination, ortho-metalation, and halogen/metal permutations. Efficient methods for synthesizing dibromobenzenes are valuable for various organic transformations, especially those involving the formation of benzynes as intermediates . Although the specific synthesis of this compound is not detailed in the provided papers, the general methodologies described could be adapted for its production.

Molecular Structure Analysis

The molecular structure of dibromonitrotoluene features two independent molecules in the asymmetric unit, with the bromine atoms lying almost in the plane of the benzene ring in one molecule, while in the other molecule, the methyl group lies close to the plane and the bromine atoms deviate slightly . This indicates that the compound can exhibit different conformations in the solid state, which could influence its reactivity and interactions in crystalline form.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of this compound, they do provide insights into the reactivity of similar compounds. For instance, nitrobenzene derivatives can undergo cyclization reactions to form benzimidazoles upon heating with anhydrous potassium carbonate in dimethylacetamide . This suggests that this compound may also participate in similar cyclization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dibromonitrotoluene can be inferred from its molecular structure and the properties of related compounds. The presence of bromine atoms and a nitro group is likely to increase the density and affect the polarity of the compound. The crystal structure reveals that molecules of dibromonitrotoluene stack in layers and are linked by weak π-π interactions, which could influence its melting point and solubility . Additionally, the nitro group's orientation nearly perpendicular to the aromatic ring in related nitrobenzenes suggests that this compound may have similar electronic and steric characteristics .

Scientific Research Applications

Crystal Structure Analysis

1,3-Dibromo-5-nitrobenzene, a closely related compound to 1,2-Dibromo-5-methyl-3-nitrobenzene, has been studied for its crystal structure. The study found that the size of the halogen atom affects the nonbonded close contacts observed between molecules. This understanding aids in the analysis of intermolecular interactions in similar compounds (Bosch, Bowling, & Speetzen, 2022).

Co-crystallization Studies

Research involving co-crystallization of similar compounds, like 1,2-dibromo-4,5-dimethyl-3-nitrobenzene, provides insights into the behavior of this compound in crystallographic studies. Such studies can reveal how different substituents influence the crystallographic behavior of these compounds (Skakle, Gojdka, & Wardell, 2006).

Molecular Structure and Interactions

The molecular structure and interactions of similar dibromonitrotoluenes have been analyzed, providing valuable information about the electronic and geometric properties. These studies are crucial in understanding the structural characteristics of this compound (Medjroubi et al., 2016).

Synthetic Applications

1,2-Dibromobenzenes, which include compounds similar to this compound, are valuable precursors in various organic transformations. Their role in reactions involving the formation of benzynes and other intermediates is significant for synthetic chemistry (Diemer, Leroux, & Colobert, 2011).

properties

IUPAC Name |

1,2-dibromo-5-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMGEWKAQQAYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3038005.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B3038007.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3038009.png)

![2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone](/img/structure/B3038011.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B3038012.png)

![2-[(1-Benzofuran-2-yl)formamido]acetic acid](/img/structure/B3038020.png)

![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3038026.png)